3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-4,6-dimethylindolin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of similar furan derivatives has been reported in the literature. For instance, 3-(2-furyl)acrylic acids and their derivatives have been synthesized from carbohydrate-derived furfurals by chemical catalysis . Another study presents the synthesis of novel derivatives of 3-furan-2-yl acrylohydrazide using a meticulous three-step reaction sequence .Molecular Structure Analysis
The molecular structure of furan derivatives has been studied using various spectroscopic techniques. For example, 2-acetyl-5-methylfuran, a derivative of furan, was characterized using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques .Chemical Reactions Analysis
Furan derivatives undergo a variety of chemical reactions. For instance, 3-(furan-2-yl)propenoic acids and their esters react with arenes in Brønsted superacid TfOH to afford products of hydroarylation of the carbon–carbon double bond .Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives have been analyzed using various techniques. For instance, the spectroscopic properties of 2-acetylfuran have been reported using 1HNMR at low temperature . Another study reported the yield, melting point, and NMR spectrum of a furan derivative .Scientific Research Applications
Synthesis and Biosynthesis of Furan Derivatives
Furan derivatives, including 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-4,6-dimethylindolin-2-one, play a crucial role in synthetic organic chemistry. The synthesis and biosynthesis of these compounds, particularly 2,5-Dimethyl-4-hydroxy-2H-furan-3-one and its derivatives, are critical for understanding flavor compounds in fruits and baked foods, indicating their importance in food chemistry and aroma studies. The analytical and organic methods applied to the analysis, synthesis, and biosynthesis of these compounds are reviewed, considering their key roles in flavor constituents of various foods (Zabetakis, Gramshaw, & Robinson, 1999).
Catalytic Reduction of Biomass-Derived Furanic Compounds
The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), into valuable chemicals is a significant application of furan derivatives in green chemistry and sustainable material science. These processes involve various types of reactions, including hydrogenation and C–O hydrogenolysis, highlighting the potential of furan derivatives in producing environmentally friendly alternatives to petroleum-based products (Nakagawa, Tamura, & Tomishige, 2013).
Novel Furan Derivatives from Seaweed with Pharmacological Activities
Exploring the natural product chemistry, novel furanyl derivatives isolated from the red seaweed Gracilaria opuntia have shown significant pharmacological activities, including anti-inflammatory and antioxidative effects. These discoveries contribute to the development of new natural products with potential therapeutic applications, emphasizing the role of furan derivatives in medicinal chemistry and drug discovery (Makkar & Chakraborty, 2018).
Enzymatic Synthesis of Biobased Polyesters
In material science, the enzymatic polymerization of biobased furan compounds like 2,5-bis(hydroxymethyl)furan demonstrates the utility of furan derivatives in creating sustainable polymers. These novel biobased furan polyesters, synthesized with various diacid ethyl esters, exhibit promising properties for future material applications, further showcasing the versatility of furan derivatives in producing eco-friendly materials (Jiang et al., 2014).
Safety and Hazards
While specific safety and hazard information for the compound “3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-4,6-dimethylindolin-2-one” is not available, general precautions for handling furan derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Furan derivatives, due to their wide applications and renewable sources, are of great interest in green chemistry . Future research could focus on the synthesis of novel furan derivatives with potential applications as sustainable chemical building units , as well as the exploration of their antimicrobial activity .
Mechanism of Action
Target of Action
The compound 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one is a derivative of indole and furan, two heterocyclic compounds that have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that furan derivatives can improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules . This suggests that the compound may interact with its targets in a way that enhances their activity or modulates their function.
Biochemical Pathways
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may affect a variety of biochemical pathways, leading to a broad range of downstream effects.
Pharmacokinetics
It is known that the presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing its bioavailability.
Result of Action
It has been suggested that furan derivatives can decrease the amount of resistance and virulence, and reproduction structures, such as the formation of pseudohyphae, blastoconidia, and chlamydospores . This suggests that the compound may have a significant impact on the morphology and growth of certain cells or organisms.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, variations in soil pH, soil type, and rainfall patterns have been found to affect the phytochemical content of plants producing furan derivatives . This suggests that the action, efficacy, and stability of the compound may be influenced by the conditions in which it is produced or administered.
Properties
IUPAC Name |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-9-6-10(2)14-11(7-9)17-15(19)16(14,20)8-12(18)13-4-3-5-21-13/h3-7,20H,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDQBMINFXPKCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=O)C2(CC(=O)C3=CC=CO3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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